molecular formula C12H25BO2 B13466042 4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane

Cat. No.: B13466042
M. Wt: 212.14 g/mol
InChI Key: YYLOQHMENMNXQN-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents. One common method is the reaction of pinacol with boron trichloride or boron trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby enhancing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the dioxaborolane ring acts as a leaving group.

    Oxidation and Reduction: The compound can be oxidized to form boronic acids or reduced to form boranes.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols are used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.

Major Products Formed

    Boronic Acids: Formed through oxidation reactions.

    Boranes: Formed through reduction reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.

    Medicine: Utilized in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The dioxaborolane ring can coordinate with nucleophiles, facilitating substitution reactions. In coupling reactions, the boron atom interacts with palladium catalysts to form reactive intermediates that lead to the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane stands out due to its specific structural features that enhance its stability and reactivity. Its ability to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds, makes it a valuable compound in organic synthesis. Additionally, its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance.

Properties

Molecular Formula

C12H25BO2

Molecular Weight

212.14 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C12H25BO2/c1-10(2)8-7-9-13-14-11(3,4)12(5,6)15-13/h10H,7-9H2,1-6H3

InChI Key

YYLOQHMENMNXQN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC(C)C

Origin of Product

United States

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